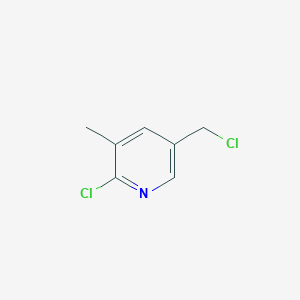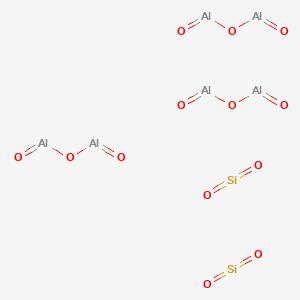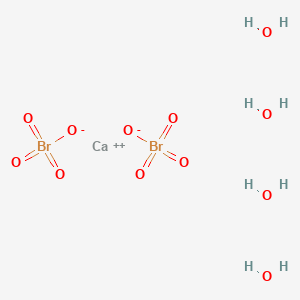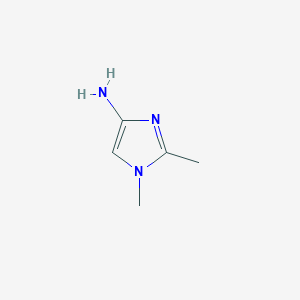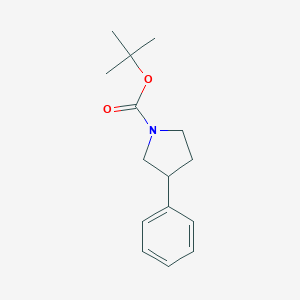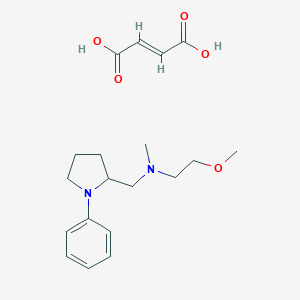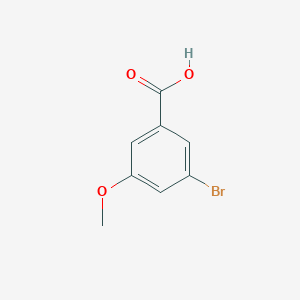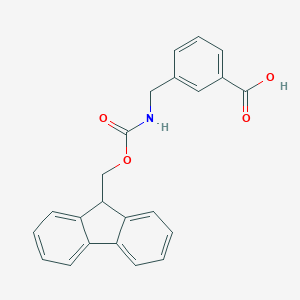
Fmoc-3-AMB-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
fmoc-3-amb-oh is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. This compound is of significant interest in the field of organic chemistry due to its versatile applications in peptide synthesis and other biochemical processes.
Applications De Recherche Scientifique
fmoc-3-amb-oh has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mécanisme D'action
Target of Action
Fmoc-3-Amb-OH, also known as Fmoc-3-aminomethylbenzoic acid or 3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides .
Mode of Action
The Fmoc group in this compound acts as a protecting group for the amine functionality of the amino acid during the stepwise construction of peptides . This group is stable to the acidic conditions used for removing most protecting groups but can be selectively removed with a base . This makes it very useful in iterative peptide elongation processes .
Biochemical Pathways
This compound is utilized in the synthesis of peptides, especially in solid-phase peptide synthesis (SPPS) . The Fmoc group, a fluorenylmethyloxycarbonyl protecting group, is employed to temporarily protect the amine functionality of the amino acid during the stepwise construction of peptides . This allows for the precise assembly of peptides with desired sequences and structures .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with desired sequences and structures . It allows for the incorporation of side-chain functionality and branching points in peptide chains, enabling the design of more complex peptide architectures .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the Fmoc group is stable under acidic conditions but can be selectively removed with a base . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
Fmoc-3-aminomethylbenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The Fmoc group protects the amine group of the amino acid, preventing unwanted side reactions during the peptide synthesis process. This protection is essential for the stepwise elongation of the peptide chain. The compound’s hydrophobic and aromatic properties also promote self-assembly and association of peptide building blocks .
Cellular Effects
Fmoc-3-aminomethylbenzoic acid influences various cellular processes, particularly those related to peptide synthesis. It affects cell function by facilitating the construction of peptides, which are essential for numerous cellular activities. The compound’s role in protecting the amine group during peptide synthesis ensures the accurate assembly of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism. The hydrophobic and aromatic nature of the Fmoc group also promotes the association of peptide building blocks, which can influence cellular processes .
Molecular Mechanism
The molecular mechanism of Fmoc-3-aminomethylbenzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group is introduced to the amine group of the amino acid through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This protection prevents unwanted side reactions during peptide bond formation. The Fmoc group is then selectively removed with a base, such as piperidine, allowing the peptide synthesis to proceed. This mechanism ensures the accurate assembly of peptides and prevents interference with other biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-3-aminomethylbenzoic acid can change over time. The compound is stable under acidic conditions, which is essential for its role in peptide synthesis. It can be selectively removed with a base, such as piperidine, to allow the peptide synthesis to proceed. The stability and degradation of the compound can impact the long-term effects on cellular function observed in in vitro or in vivo studies. The accurate assembly of peptides facilitated by Fmoc-3-aminomethylbenzoic acid is crucial for studying various biochemical processes over time .
Dosage Effects in Animal Models
The effects of Fmoc-3-aminomethylbenzoic acid can vary with different dosages in animal models. At optimal dosages, the compound effectively protects the amine group during peptide synthesis, ensuring accurate peptide assembly. At high doses, there may be toxic or adverse effects, which can impact the overall health and function of the animal. It is essential to determine the appropriate dosage to avoid any threshold effects or toxicity while achieving the desired biochemical outcomes .
Metabolic Pathways
Fmoc-3-aminomethylbenzoic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The Fmoc group protects the amine group, allowing the stepwise elongation of the peptide chain. This protection is crucial for maintaining the integrity of the peptide synthesis process and preventing unwanted side reactions. The compound’s role in metabolic pathways ensures the accurate assembly of peptides, which are essential for various biochemical processes .
Transport and Distribution
Within cells and tissues, Fmoc-3-aminomethylbenzoic acid is transported and distributed to facilitate peptide synthesis. The compound interacts with transporters and binding proteins that ensure its proper localization and accumulation. The hydrophobic and aromatic properties of the Fmoc group promote its association with peptide building blocks, ensuring efficient peptide synthesis. The accurate transport and distribution of Fmoc-3-aminomethylbenzoic acid are essential for its role in biochemical reactions .
Subcellular Localization
Fmoc-3-aminomethylbenzoic acid is localized within specific subcellular compartments to facilitate its role in peptide synthesis. The compound’s hydrophobic and aromatic properties promote its association with peptide building blocks, ensuring accurate peptide assembly. The Fmoc group may also interact with targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. The subcellular localization of Fmoc-3-aminomethylbenzoic acid is crucial for its activity and function in biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fmoc-3-amb-oh typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The synthesized compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
fmoc-3-amb-oh undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The Fmoc group can be removed through nucleophilic substitution reactions using piperidine or other amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Piperidine, other amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Removal of the Fmoc group, yielding the free amino acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid: Another Fmoc-protected amino acid derivative with a similar structure but different side chain.
(2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[(2-methyl-2-yl)oxycarbonylamino]methyl}phenylacetic acid: A compound with a similar Fmoc-protected amino group but different functional groups.
Uniqueness
fmoc-3-amb-oh is unique due to its specific structure and the presence of the benzoic acid moiety. This structure imparts distinct chemical properties and reactivity, making it particularly useful in certain peptide synthesis applications where other Fmoc-protected amino acids may not be suitable.
Propriétés
Numéro CAS |
155369-11-2 |
|---|---|
Formule moléculaire |
C23H19NO4 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
3-(aminomethyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C23H19NO4/c24-12-14-6-5-11-19(22(25)26)21(14)23(27)28-13-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-11,20H,12-13,24H2,(H,25,26) |
Clé InChI |
ANHGQHVOYUYGOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=C(C=CC=C4C(=O)O)CN |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


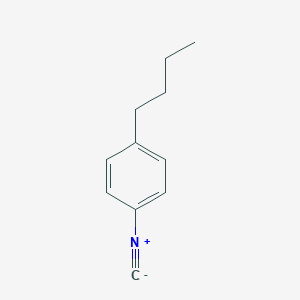
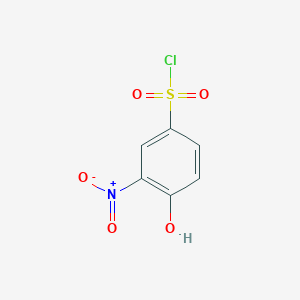
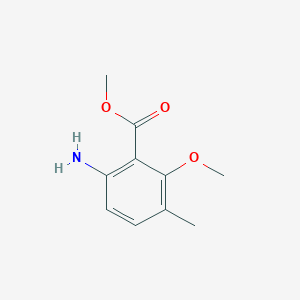
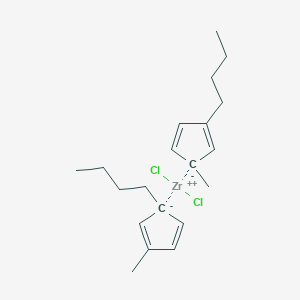

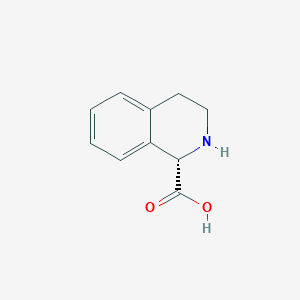
![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)
